2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine
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Overview
Description
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is known for its unique structure, which includes an ethyl group, a methyl group, a phenyl group, and an oxo group attached to the pyrimidine ring.
Preparation Methods
The synthesis of 2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can be achieved through various methods. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles. The reaction conditions typically involve the use of hydrochloric acid as a catalyst and can be carried out at room temperature or under reflux conditions.
Chemical Reactions Analysis
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Reduction: It can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrochloric acid, hydroxylamine, hydrazine, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of biological activities .
Comparison with Similar Compounds
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can be compared with other similar compounds, such as:
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar pyrimidine ring structure but includes a carboxylate group.
Ethyl 6-Methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound features a thienyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89966-76-7 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1-oxido-4-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C13H14N2O/c1-3-13-14-12(9-10(2)15(13)16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
FCQICBSIVDHBAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(=CC(=N1)C2=CC=CC=C2)C)[O-] |
Origin of Product |
United States |
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